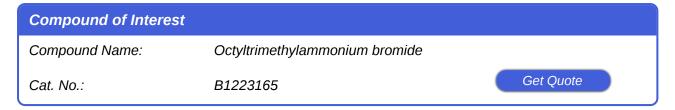


Synthesis of Laboratory-Grade Octyltrimethylammonium Bromide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis, purification, and characterization of laboratory-grade **octyltrimethylammonium bromide** (OTAB), a cationic surfactant with broad applications in research and pharmaceutical development. The synthesis is based on the well-established Menschutkin reaction, a reliable method for the preparation of quaternary ammonium salts.

Physicochemical and Characterization Data

A summary of the key physicochemical and spectral data for **octyltrimethylammonium bromide** is presented below for easy reference and comparison.

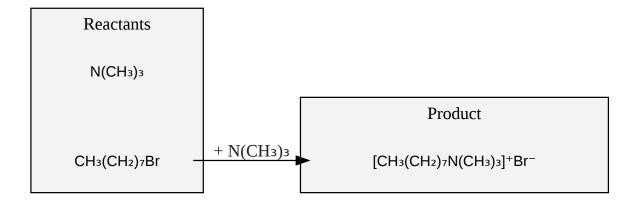


Property	Value
Chemical Formula	C11H26BrN
Molecular Weight	252.24 g/mol
Appearance	White to off-white powder or solid
Melting Point	217-222 °C
Solubility	Soluble in water
¹H NMR (CDCl₃)	δ 3.45 (s, 9H, -N(CH ₃) ₃), 3.30-3.25 (m, 2H, - CH ₂ -N-), 1.70-1.60 (m, 2H, -CH ₂ -), 1.35-1.20 (m, 10H, -(CH ₂) ₅ -), 0.88 (t, 3H, -CH ₃)
¹³ C NMR (CDCl ₃)	δ 67.5 (-CH ₂ -N-), 53.0 (-N(CH ₃) ₃), 31.8, 29.1, 29.0, 26.4, 23.0, 22.6, 14.1 (-CH ₃)
FTIR (KBr, cm ⁻¹)	~2920 (C-H stretch, alkyl), ~2850 (C-H stretch, alkyl), ~1480 (C-H bend, -N-CH ₃), ~960 and ~910 (C-N stretch)

Synthesis Protocol: The Menschutkin Reaction

The synthesis of **octyltrimethylammonium bromide** is achieved through the nucleophilic substitution (S_n2) reaction between 1-bromooctane and trimethylamine.

Reaction Scheme





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Caption: Synthesis of OTAB via the Menschutkin Reaction.

Materials and Equipment

Materials:

- 1-Bromooctane (C₈H₁₇Br), ≥98% purity
- Trimethylamine (N(CH₃)₃), solution in a suitable solvent (e.g., 25-33 wt% in ethanol)
- Anhydrous ethanol
- Anhydrous diethyl ether
- Acetone

Equipment:

- Round-bottom flask with a reflux condenser
- · Magnetic stirrer with a heating mantle
- Rotary evaporator
- Büchner funnel and vacuum flask
- Standard laboratory glassware

Experimental Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromooctane (1.0 equivalent) in anhydrous ethanol (approximately 3-5 mL per gram of 1-bromooctane).
- Addition of Trimethylamine: To the stirred solution, slowly add the trimethylamine solution (1.2-1.5 equivalents) at room temperature. The reaction is exothermic, so a controlled addition is recommended.



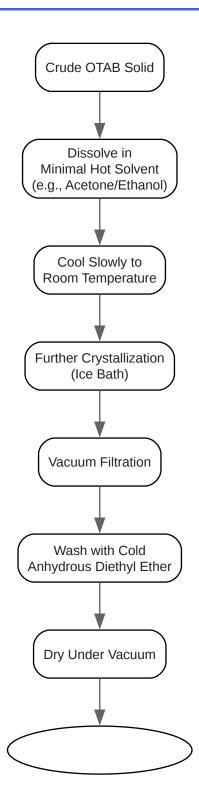
- Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

Purification Protocol: Recrystallization

Purification of the crude **octyltrimethylammonium bromide** is essential to remove unreacted starting materials and by-products. Recrystallization is a highly effective method for this purpose.

Purification Workflow





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Caption: Experimental workflow for the purification of OTAB.

Recrystallization Procedure



- Solvent Selection: A mixture of acetone and a small amount of ethanol, or ethyl acetate and ethanol, is a suitable solvent system for the recrystallization of OTAB.
- Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent system until the solid is completely dissolved.
- Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, crystals of pure OTAB will form. To maximize the yield, the flask can be placed in an ice bath for several hours.
- Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.
 Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white, crystalline solid.

Safety Precautions

- 1-Bromooctane is a skin and eye irritant.
- Trimethylamine is a flammable and corrosive gas with a strong odor. Handle in a wellventilated fume hood.
- The organic solvents used are flammable. Ensure that all heating is performed using a heating mantle and that no open flames are present.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
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